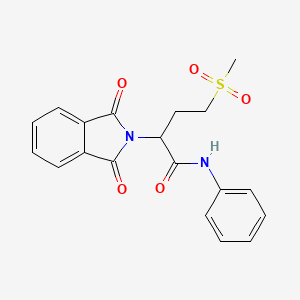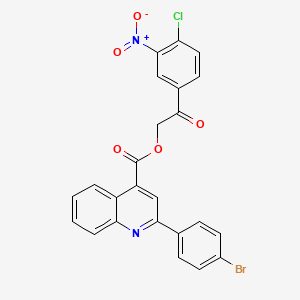![molecular formula C26H29ClN2O2 B10878945 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-chlorobenzyl)piperazine](/img/structure/B10878945.png)
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-chlorobenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-chlorobenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with benzyloxy, methoxy, and chlorobenzyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-chlorobenzyl)piperazine can be synthesized through a multi-step process involving the following key steps:
Formation of the Benzyloxy Intermediate: The synthesis begins with the preparation of the benzyloxy intermediate. This is typically achieved by reacting 3-hydroxy-4-methoxybenzyl alcohol with benzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Chlorobenzyl Intermediate: In parallel, 2-chlorobenzyl chloride is prepared by reacting 2-chlorobenzyl alcohol with thionyl chloride.
Coupling Reaction: The final step involves the coupling of the benzyloxy intermediate with the chlorobenzyl intermediate in the presence of piperazine. This reaction is typically carried out in a solvent such as dichloromethane or toluene, under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-chlorobenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-chlorobenzyl)piperazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-chlorobenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, leading to modulation of their activity. For example, it may interact with G-protein coupled receptors or ion channels, influencing cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-chlorobenzyl)piperazine can be compared with other similar compounds, such as:
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-fluorobenzyl)piperazine: Similar structure but with a fluorine atom instead of chlorine.
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-bromobenzyl)piperazine: Similar structure but with a bromine atom instead of chlorine.
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-iodobenzyl)piperazine: Similar structure but with an iodine atom instead of chlorine.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorobenzyl group may influence its reactivity and interaction with biological targets, differentiating it from other similar compounds.
Properties
Molecular Formula |
C26H29ClN2O2 |
|---|---|
Molecular Weight |
437.0 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C26H29ClN2O2/c1-30-25-12-11-22(17-26(25)31-20-21-7-3-2-4-8-21)18-28-13-15-29(16-14-28)19-23-9-5-6-10-24(23)27/h2-12,17H,13-16,18-20H2,1H3 |
InChI Key |
NTMIDSFQGWHLQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3Cl)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10878862.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B10878870.png)
![(4Z)-2-(4-fluorophenyl)-5-propyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10878877.png)
![Valine, N-[2-[(4-methoxybenzoyl)amino]benzoyl]-, 2-[2-(2-benzothiazolylthio)acetyl]hydrazide](/img/structure/B10878885.png)
![6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10878890.png)
![N-[(2-methylquinolin-8-yl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B10878892.png)
![7-[(E)-(4-bromophenyl)diazenyl]-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B10878896.png)
![Ethyl 2-[({[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10878905.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B10878908.png)

![N-(5-chloropyridin-2-yl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B10878915.png)


![1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B10878937.png)
